REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:17])=[C:4]([NH:9]C(=O)OC(C)(C)C)[C:5]([F:8])=[CH:6][CH:7]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Br:1][C:2]1[C:3]([F:17])=[C:4]([C:5]([F:8])=[CH:6][CH:7]=1)[NH2:9]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C(=CC1)F)NC(OC(C)(C)C)=O)F
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred for 2 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were removed in vacuo
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with EtOAc
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Type
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WASH
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Details
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Organic phase was washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated onto silica
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Type
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CUSTOM
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Details
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Purification by flash chromatography (SiO2; 0-50% EtOAc in heptane)
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Reaction Time |
2 h |
Name
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|
Type
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product
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Smiles
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BrC=1C(=C(N)C(=CC1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 425 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |